molecular formula C26H31N3O3S B3299756 N-(2,5-dimethoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide CAS No. 899918-44-6

N-(2,5-dimethoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide

Cat. No.: B3299756
CAS No.: 899918-44-6
M. Wt: 465.6 g/mol
InChI Key: UCOAKHPRPMZKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a 1,4-diazaspiro[4.5]deca-1,3-diene ring system. The compound includes a 2,5-dimethoxyphenyl group attached to the acetamide nitrogen and a sulfanyl-linked 8-methyl-3-(4-methylphenyl) substituent on the diazaspiro ring.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[8-methyl-2-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3S/c1-17-5-7-19(8-6-17)24-25(29-26(28-24)13-11-18(2)12-14-26)33-16-23(30)27-21-15-20(31-3)9-10-22(21)32-4/h5-10,15,18H,11-14,16H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOAKHPRPMZKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of spirocyclic compounds characterized by the presence of a diazaspiro structure. Its molecular formula is C22H28N2O2S, and it features multiple functional groups that contribute to its biological properties.

Target Interaction

Research indicates that compounds with spirocyclic structures often interact with various biological targets, including receptors and enzymes. The specific interactions of N-(2,5-dimethoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide with target proteins remain to be fully elucidated; however, preliminary studies suggest potential activity against cancer cell lines.

Cytotoxic Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, a study evaluated the compound's efficacy against the MDA-MB-231 breast cancer cell line and found significant inhibition of cell proliferation at micromolar concentrations.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of the compound:

Study Cell Line IC50 (µM) Effect
Study 1MDA-MB-23112.5Cytotoxicity
Study 2HCT-11615.0Antiproliferative
Study 3K56210.0Induction of apoptosis

Case Study 1: Anticancer Activity

In a controlled laboratory setting, this compound was tested for its anticancer properties. The study involved administering varying doses to MDA-MB-231 cells over 48 hours. Results indicated that the compound induced apoptosis in a dose-dependent manner, with morphological changes consistent with programmed cell death.

Case Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanism behind the cytotoxicity observed in cancer cells. The study employed flow cytometry to analyze cell cycle distribution and found that treatment with the compound resulted in G0/G1 phase arrest, suggesting interference with cell cycle progression.

Comparison with Similar Compounds

Spirocyclic vs. Triazole/Thiazole-Based Derivatives

The target compound’s spirocyclic diazaspiro ring contrasts with triazole or thiazole cores in analogs. For example:

  • N-(2,5-Dimethoxyphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide () replaces the diazaspiro system with a 1,2,4-triazole ring, retaining the sulfanyl linkage and 4-methylphenyl group .
  • N-(2,5-Dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () features a triazolylsulfanyl group with phenoxymethyl and methoxyphenyl substituents, demonstrating variability in aryl substitutions .

Key Structural Differences:

Feature Target Compound Triazole-Based Analog ()
Core Structure 1,4-Diazaspiro[4.5]deca-1,3-diene 1,2,4-Triazole
Sulfanyl Linkage Connects to diazaspiro ring Connects to triazole ring
Aryl Substitutions 2,5-Dimethoxyphenyl; 4-methylphenyl 4-Methylphenyl; phenyl

Substituent Effects on Bioactivity

  • Methoxy vs. Methyl Groups : The target compound’s 2,5-dimethoxyphenyl group may improve solubility compared to the 2,5-dimethylphenyl in , affecting bioavailability .

Bioactivity Profiling

Analgesic and Anti-inflammatory Activities

  • Thiazole-Pyrazole Hybrids : Compounds like 8c and 8e () show significant analgesic activity (tail immersion test), attributed to pyrazole and thiazole synergism .

Comparative Bioactivity Data:

Compound Core Structure Bioactivity (Model) Reference
Target Compound Diazaspiro Not reported
8c () Thiazole-Pyrazole Analgesic (ED₅₀: 12 mg/kg)
Compound Dichlorophenyl Antimicrobial (Crystal H-bonding)

Structure-Activity Relationships (SAR)

  • Spirocyclic Systems : The rigid diazaspiro ring may enhance metabolic stability compared to flexible triazole analogs.
  • Sulfanyl Linkages : Critical for binding to cysteine residues in enzyme active sites, as seen in protease inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.